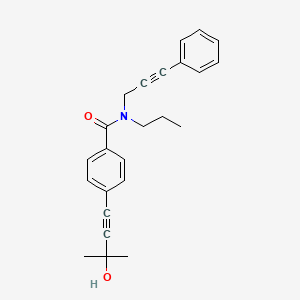
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(3-phenylprop-2-yn-1-yl)-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(3-phenylprop-2-yn-1-yl)-N-propylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as HMBP and is a member of the benzamide family. HMBP has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for further research.
Mécanisme D'action
The mechanism of action of HMBP is not fully understood. However, studies have shown that HMBP inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the death of cancer cells and may also contribute to the anti-inflammatory effects of HMBP.
Biochemical and Physiological Effects:
HMBP has a variety of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, HMBP has been shown to inhibit the growth of bacteria and fungi. HMBP also has antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HMBP in lab experiments is its specificity. HMBP has been shown to have cytotoxic effects on cancer cells while sparing normal cells. This specificity makes HMBP a promising candidate for cancer therapy. However, one of the limitations of using HMBP in lab experiments is its complexity. The synthesis of HMBP is a complex process that requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on HMBP. One area of research is the optimization of the synthesis method to improve the yield and purity of HMBP. Another area of research is the identification of the specific enzymes targeted by HMBP. This information may lead to the development of more targeted cancer therapies. Additionally, further research is needed to determine the safety and efficacy of HMBP in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of HMBP involves several steps, including the reaction of 4-bromo-N-propylbenzamide with 3-phenylprop-2-yn-1-ol and subsequent reaction with 3-bromo-3-methyl-1-butyn-1-ol. The final product is obtained after purification through column chromatography. The synthesis of HMBP is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
HMBP has been shown to have potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that HMBP has cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. HMBP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-(3-phenylprop-2-ynyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-4-18-25(19-8-11-20-9-6-5-7-10-20)23(26)22-14-12-21(13-15-22)16-17-24(2,3)27/h5-7,9-10,12-15,27H,4,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEUBDJQGAXVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(1-hexylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-ol](/img/structure/B5901269.png)
![3-(1,3-benzodioxol-5-yl)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B5901277.png)

![(3S*,4S*)-1-{[(2-chlorobenzyl)thio]acetyl}-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5901300.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5901314.png)
![4-{4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}-2,5-dimethylpyrimidine](/img/structure/B5901316.png)
![(1S*,2R*)-N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-(tert-butyl)cyclohexane-1,2-dicarboxamide](/img/structure/B5901321.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropylpropanamide](/img/structure/B5901337.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5901345.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(2E)-3-phenylprop-2-en-1-yl]cyclopropanamine](/img/structure/B5901354.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B5901359.png)
![2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5901363.png)